Methane, trifluoromethoxy-

Overview

Description

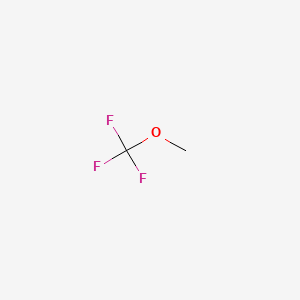

“Methane, trifluoromethoxy-” is a compound with the molecular formula C2H3F3O . It is also known by other names such as Trifluoromethyl methyl ether, Trifluoromethoxymethane, and Methyl trifluoromethyl ether .

Synthesis Analysis

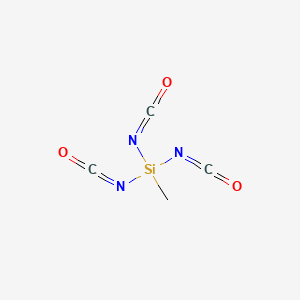

Methods for the synthesis of trifluoromethoxylated compounds have been an area of great interest. Selective C-H trifluoromethoxylation of arenes and heteroarenes has been achieved as a limiting reagent with trifluoromethoxide anion . The reaction is mediated by silver salts under mild reaction conditions . Another method involves nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver .

Molecular Structure Analysis

The molecular structure of “Methane, trifluoromethoxy-” was determined by a joint analysis of gas diffraction intensities and rotational constants . The IUPAC name for this compound is trifluoro(methoxy)methane .

Chemical Reactions Analysis

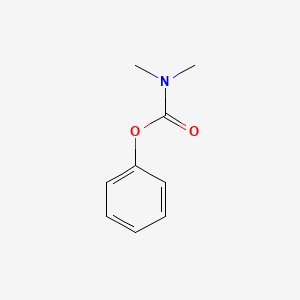

Direct C-H trifluoromethoxylation of arenes and heteroarenes is a significant chemical reaction involving "Methane, trifluoromethoxy-" . This reaction is rare but important for the synthesis of trifluoromethoxylated compounds for pharmaceuticals, agrochemicals, and material sciences .

Physical And Chemical Properties Analysis

“Methane, trifluoromethoxy-” has a molecular weight of 100.04 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a complexity of 38.5 .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Trifluoromethyl ethers are increasingly used in medicinal chemistry due to their unique properties. They can influence the bioavailability, metabolic stability, and binding affinity of pharmaceutical compounds. Their incorporation into drug molecules can improve drug-like properties and enhance the efficacy of medications .

Agrochemical Applications

In the field of agrochemistry, trifluoromethyl ethers are utilized for their potential to improve the activity and selectivity of pesticides and herbicides. Their presence in agrochemical formulations can lead to more effective crop protection strategies .

Liquid Crystals Design

Aromatic trifluoromethyl ethers have been widely used as critical components in the design of liquid crystals. These materials are essential for modern display technologies, and trifluoromethyl ethers contribute to their thermal stability and optical properties .

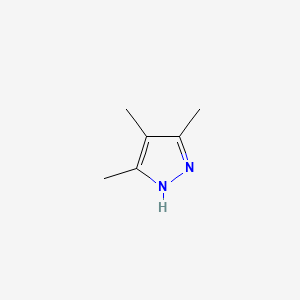

Synthesis of Heteroaromatic Compounds

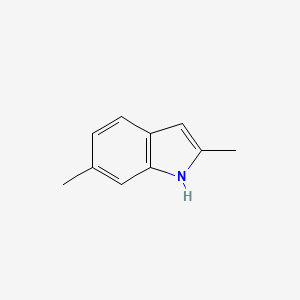

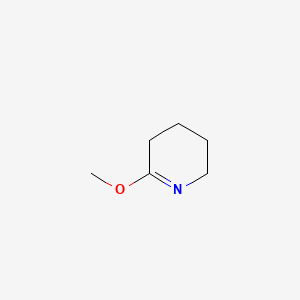

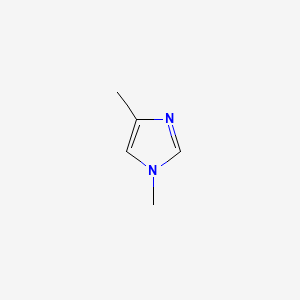

Trifluoromethyl ethers play a crucial role in the synthesis of heteroaromatic compounds. They serve as precursors or intermediates in various chemical reactions that lead to the formation of complex molecules with diverse applications .

Fluorinated Substituent Research

The trifluoromethoxy group is a fluorinated substituent that is gaining attention in life science-oriented research. Its unique characteristics make it a subject of study for its potential applications across various scientific fields .

Functional Group Transformation

Trifluoromethyl ethers are involved in functional group transformation processes. They can be used to modify other functional groups or serve as a protecting group during complex chemical syntheses .

Safety and Hazards

Future Directions

The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . Both new reagents and new trifluoromethoxylation strategies have made major breakthroughs, greatly promoting the development of trifluoromethoxy chemistry .

Mechanism of Action

Target of Action

Trifluoromethyl methyl ether, also known as trifluoro(methoxy)methane or Methane, trifluoromethoxy-, is a fluorinated substituent that is finding increased utility in bioactives

Mode of Action

The mode of action of trifluoromethyl methyl ether involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .

Biochemical Pathways

It’s known that the trifluoromethyl group confers increased stability and lipophilicity in addition to its high electronegativity . This suggests that the compound may interact with various biochemical pathways, potentially altering their function.

Pharmacokinetics

The trifluoromethyl group is known to confer increased stability and lipophilicity , which could impact the compound’s bioavailability and pharmacokinetic properties.

Result of Action

The compound’s unique properties, such as its high electronegativity and lipophilicity, suggest that it could have significant effects at the molecular and cellular levels .

Action Environment

The action environment of trifluoromethyl methyl ether can influence its action, efficacy, and stability. For instance, all reactions involving this compound are performed in an argon atmosphere . This suggests that the compound’s action could be influenced by environmental factors such as the presence of certain gases.

properties

IUPAC Name |

trifluoro(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O/c1-6-2(3,4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHMNRMPVRXNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073903 | |

| Record name | Trifluoromethoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methane, trifluoromethoxy- | |

CAS RN |

421-14-7 | |

| Record name | Methane, trifluoromethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoromethoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.